Welcome to the BenchChem Online Store!
molecular formula C7H9N3O4S B8686223 N-ethyl-5-nitropyridine-3-sulfonamide CAS No. 62009-10-3

N-ethyl-5-nitropyridine-3-sulfonamide

Cat. No. B8686223
M. Wt: 231.23 g/mol
InChI Key: HQXCONSTUVKATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04094982

Procedure details

A mixture of 0.5g. of 5-nitro-3-pyridinesulfonic acid, 0.5g. of phosphorous pentachloride and 15 ml. of phosphorous oxychloride was heated under reflux for 6 hours. After removing the solvent by evaporation, dry chloroform was added to give a powdery crystal. After adding the crystal to 2.5 ml. of 20% ethyl amine under cooling, the mixture was stirred for 1 at room temperature. Then, the mixture was diluted with water and extracted with ethyl acetate. The extact was washed with water and dried. After removing the solvent by evaporation and purification by chromatography, 0.2g. of the desired compound was obtained. m.p. 117°-118° C. Similarly, the following compounds were synthesized.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([S:10]([OH:13])(=[O:12])=O)[CH:7]=[N:8][CH:9]=1)([O-:3])=[O:2].P(Cl)(Cl)(Cl)(Cl)Cl.P(Cl)(Cl)(Cl)=O.[CH2:25]([NH2:27])[CH3:26]>O>[CH2:25]([NH:27][S:10]([C:6]1[CH:7]=[N:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)(=[O:12])=[O:13])[CH3:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=NC1)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 0.5g
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation, dry chloroform
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to give a powdery crystal
ADDITION
Type
ADDITION
Details
After adding the crystal to 2.5 ml
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extact was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation and purification by chromatography, 0.2g

Outcomes

Product
Name
Type
product
Smiles
C(C)NS(=O)(=O)C=1C=NC=C(C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.